molecular formula C14H16S2 B14707390 6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene CAS No. 23871-56-9

6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene

Cat. No.: B14707390
CAS No.: 23871-56-9
M. Wt: 248.4 g/mol
InChI Key: DEQQEWKJVSGQHE-UHFFFAOYSA-N
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Description

6-(Phenylsulfanyl)-9-thiabicyclo[331]non-2-ene is a bicyclic compound characterized by the presence of a phenylsulfanyl group and a sulfur atom within its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of sulfur-containing reagents to introduce the thiabicyclo structure. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique chemical properties.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene exerts its effects involves interactions with specific molecular targets. The phenylsulfanyl group and the sulfur atom within the bicyclic structure can interact with various enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure but may differ in functional groups and chemical properties.

    Phenylsulfanyl-substituted compounds: Compounds with a phenylsulfanyl group but different core structures.

Uniqueness

6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene is unique due to the combination of its bicyclic structure and the presence of both a phenylsulfanyl group and a sulfur atom.

Properties

CAS No.

23871-56-9

Molecular Formula

C14H16S2

Molecular Weight

248.4 g/mol

IUPAC Name

6-phenylsulfanyl-9-thiabicyclo[3.3.1]non-2-ene

InChI

InChI=1S/C14H16S2/c1-2-5-11(6-3-1)15-14-10-9-12-7-4-8-13(14)16-12/h1-7,12-14H,8-10H2

InChI Key

DEQQEWKJVSGQHE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2CC=CC1S2)SC3=CC=CC=C3

Origin of Product

United States

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